molecular formula C20H23N3O4 B2609160 1-Benzyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894017-08-4

1-Benzyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2609160
CAS RN: 894017-08-4
M. Wt: 369.421
InChI Key: DIXKEKAFJVUSSW-UHFFFAOYSA-N
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Description

1-Benzyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic compound that has been extensively studied for its potential use in medicinal chemistry. This compound is also known as BDMU and has been found to exhibit a wide range of biological activities that make it an attractive candidate for further research.

Scientific Research Applications

Crystal Structure Analysis

Research on similar compounds, such as chlorfluazuron, highlights the utility of urea derivatives in structural biology and crystallography. The crystal structure of chlorfluazuron, a benzoylphenylurea insecticide, provides insights into the molecular geometry, intermolecular interactions, and potential binding modes of similar urea compounds, aiding in the development of new materials and drugs (Cho et al., 2015).

Hydrogen Bonding and Complexation

Studies on N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates have explored the substituent effect on complexation, demonstrating the significance of urea derivatives in understanding hydrogen bonding mechanisms and molecular recognition. This knowledge is critical for designing supramolecular architectures and understanding biological interactions (Ośmiałowski et al., 2013).

Synthesis and Reactivity

Research into the synthesis and reactivity of urea derivatives, such as the study on hindered ureas as masked isocyanates, reveals their potential in organic synthesis, particularly in carbamoylation reactions under neutral conditions. These findings are pivotal for developing synthetic methodologies and creating novel compounds with potential pharmaceutical applications (Hutchby et al., 2009).

Anticancer Activity

The synthesis and biological evaluation of urea derivatives, like 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea, for their antiproliferative activity against various cancer cell lines highlight the potential of urea derivatives in medicinal chemistry as anticancer agents. These compounds provide a foundation for the development of new therapeutic agents targeting specific pathways involved in cancer progression (Feng et al., 2020).

properties

IUPAC Name

1-benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-26-17-9-8-16(11-18(17)27-2)23-13-15(10-19(23)24)22-20(25)21-12-14-6-4-3-5-7-14/h3-9,11,15H,10,12-13H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXKEKAFJVUSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea

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